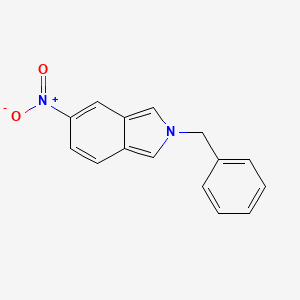![molecular formula C9H7ClN2O B12433660 N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a chloro-substituted indole ring and a hydroxylamine functional group, making it a valuable molecule for various chemical and biological applications.
Méthodes De Préparation
The synthesis of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted indoles.
Applications De Recherche Scientifique
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to the action of colchicine . These activities suggest its potential as a tubulin polymerization inhibitor, making it a promising candidate for further development as an anticancer agent.
Comparaison Avec Des Composés Similaires
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine: This compound has a similar structure but with a methyl group at the 1-position of the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds are essential precursors for generating biologically active structures and have similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
Clé InChI |
ULFNMNTUPFTZBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


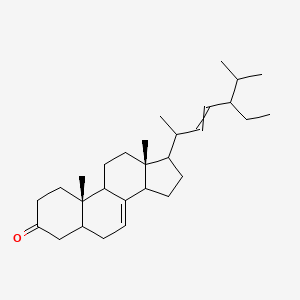
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
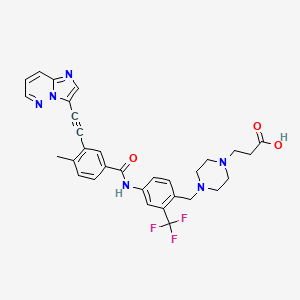

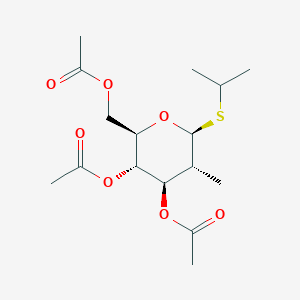
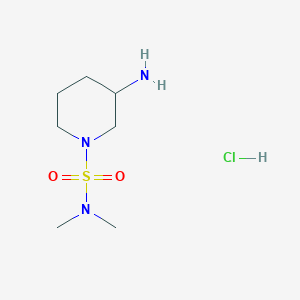
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)

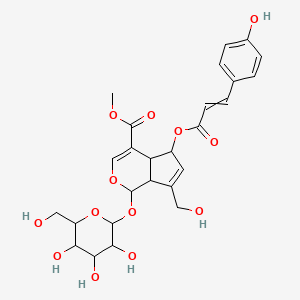
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
